N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide
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Description
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C30H21N3O5S and its molecular weight is 535.57. The purity is usually 95%.
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Biological Activity
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound with promising biological activities. This article reviews its structural features, synthesis, and biological evaluations, emphasizing its potential therapeutic applications.
Structural Features
The compound has the molecular formula C30H21N3O5S and a molecular weight of approximately 553.57 g/mol. Its structure includes:
- Thiophene Ring : A five-membered aromatic heterocycle that contributes to the compound's reactivity.
- Benzamide Moiety : Enhances biological interaction capabilities.
- Nitro Group : Potentially increases reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Benzamide : Reaction of benzoyl chloride with an amine.
- Introduction of the Nitro Group : Via nitration reactions.
- Cyclization to Form Thiophene : Incorporating thiophene derivatives into the structure.
These synthetic pathways highlight the complexity involved in constructing this multifunctional compound.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activities. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported between 1.95 and 500 µg/mL, suggesting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Compound | Target Microorganism | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 1.95 |
Compound B | Escherichia coli | 3.9 |
Compound C | Bacillus subtilis | 7.8 |
Neuroprotective Effects
Recent studies have suggested that compounds similar to this compound can modulate amyloid-beta aggregation, a key factor in neurodegenerative diseases like Alzheimer's . These compounds demonstrated neuroprotection in cellular models exposed to amyloid-beta-induced cytotoxicity.
Case Studies
- Amyloid-Beta Modulation : In a study involving benzofuran and benzo[b]thiophene derivatives, compounds exhibited varying effects on Aβ42 aggregation, with some promoting fibrillogenesis while others inhibited it. This suggests that structural modifications can significantly impact biological activity .
- Antimicrobial Evaluation : A series of benzamide derivatives were synthesized and evaluated for their antibacterial properties against multiple strains. Results indicated that certain structural features correlate with enhanced antimicrobial efficacy .
Properties
IUPAC Name |
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21N3O5S/c1-18-11-13-25(23(15-18)28(34)19-7-3-2-4-8-19)31-29(35)22-9-5-6-10-24(22)32-30(36)27-17-20-16-21(33(37)38)12-14-26(20)39-27/h2-17H,1H3,(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMCUIZOAANFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.